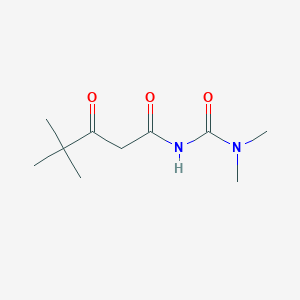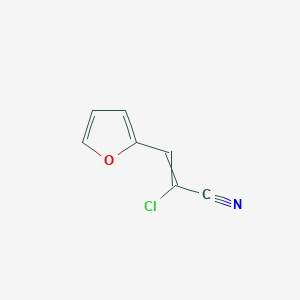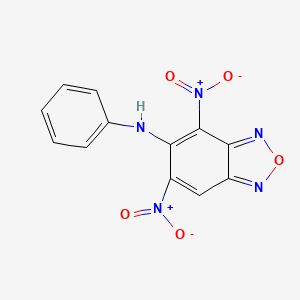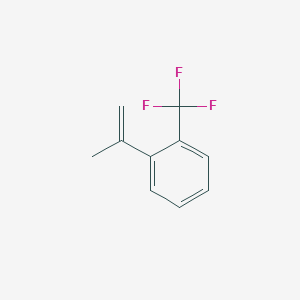
Benzene, 1-(1-methylethenyl)-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-methylethenyl)-2-(trifluoromethyl)- is an organic compound characterized by a benzene ring substituted with a 1-methylethenyl group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethenyl)-2-(trifluoromethyl)- typically involves the alkylation of benzene with appropriate alkylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-1-methylethene and trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1-methylethenyl)-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(1-methylethenyl)-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1-methylethenyl)-2-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkene group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(1-methylethenyl)-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzene, 2-(trifluoromethyl)-: Lacks the 1-methylethenyl group, affecting its overall chemical behavior.
Uniqueness
Benzene, 1-(1-methylethenyl)-2-(trifluoromethyl)- is unique due to the presence of both the 1-methylethenyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Propriétés
Numéro CAS |
91456-19-8 |
|---|---|
Formule moléculaire |
C10H9F3 |
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
1-prop-1-en-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H9F3/c1-7(2)8-5-3-4-6-9(8)10(11,12)13/h3-6H,1H2,2H3 |
Clé InChI |
STSNKGSKJPKXNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


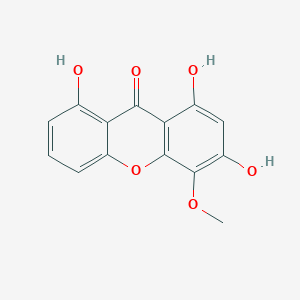
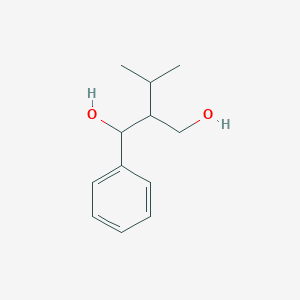
![3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14354202.png)
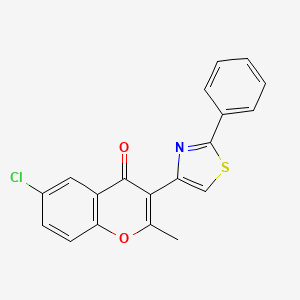
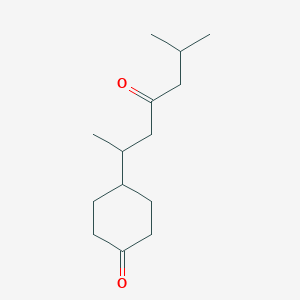
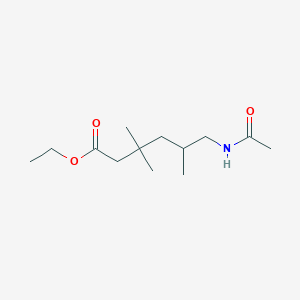
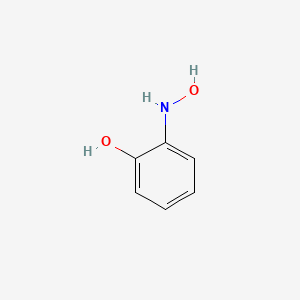
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
